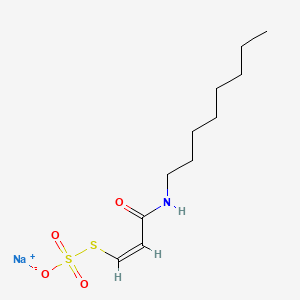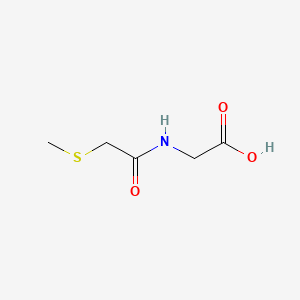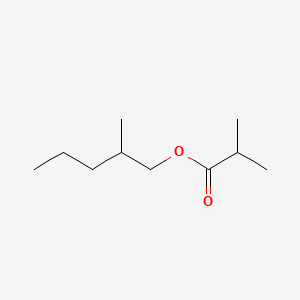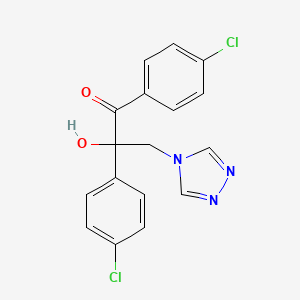
2-Methylpentyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpentyl methacrylate is an organic compound with the molecular formula C10H18O2. It is an ester derived from methacrylic acid and 2-methylpentanol. This compound is known for its applications in the production of polymers and copolymers, which are used in various industrial and commercial products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpentyl methacrylate typically involves the esterification of methacrylic acid with 2-methylpentanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, thus driving the equilibrium towards the formation of the ester .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous esterification processes. These processes often utilize reactive distillation techniques to enhance the efficiency of the reaction and to separate the product from the reaction mixture. The use of heterogeneous catalysts, such as ion-exchange resins, can also improve the yield and selectivity of the esterification process .
Chemical Reactions Analysis
Types of Reactions
2-Methylpentyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form homopolymers and copolymers.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to methacrylic acid and 2-methylpentanol.
Transesterification: It can react with other alcohols in the presence of a catalyst to form different methacrylate esters.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or titanium alkoxides are used.
Major Products Formed
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Hydrolysis: Methacrylic acid and 2-methylpentanol.
Transesterification: Different methacrylate esters depending on the alcohol used.
Scientific Research Applications
2-Methylpentyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Utilized in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Employed in the formulation of dental materials and bone cements.
Industry: Used in the production of coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of 2-Methylpentyl methacrylate primarily involves its polymerization to form high molecular weight polymers. The methacrylate group undergoes free radical polymerization, initiated by thermal or photochemical means, leading to the formation of polymer chains. These polymers can interact with various substrates, providing mechanical strength, adhesion, and other desired properties .
Comparison with Similar Compounds
Similar Compounds
- Methyl methacrylate
- Ethyl methacrylate
- Butyl methacrylate
- Hexyl methacrylate
Comparison
2-Methylpentyl methacrylate is unique due to its branched alkyl group, which imparts different physical and chemical properties compared to its linear counterparts. This branching can influence the polymerization behavior, resulting in polymers with distinct mechanical and thermal properties. Additionally, the branched structure can affect the solubility and compatibility of the resulting polymers with other materials .
Properties
CAS No. |
93858-01-6 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-methylpentyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-5-6-9(4)7-12-10(11)8(2)3/h9H,2,5-7H2,1,3-4H3 |
InChI Key |
GDQZDVVGPJKEKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)COC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


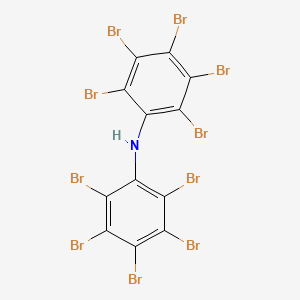
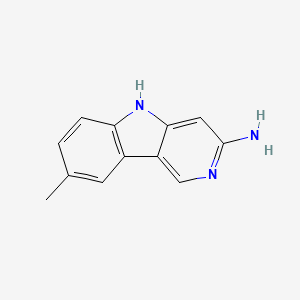
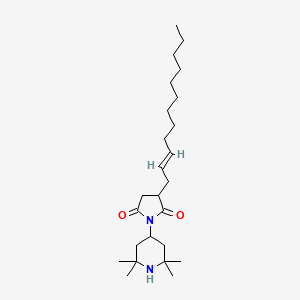
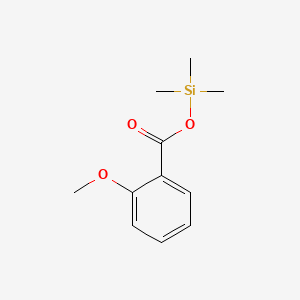



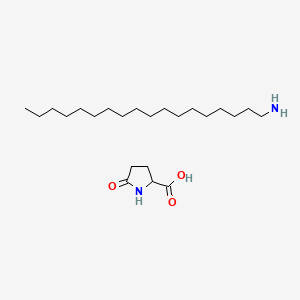
![[3-(Dodecyloxy)-2-hydroxypropyl]diethylmethylammonium chloride](/img/structure/B12680417.png)
